Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 6-(methylaminomethyl)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;/h3-5,10H,6H2,1-2H3;1H |
InChI Key |
BWEOCOWHBSTBPU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Nucleophilic Substitution
The synthesis begins with 2,6-dichloropyridine-3-carboxylate (or similar derivatives such as 2,6-dichloropyridine-3-trifluoromethylpyridine) as the precursor. A regioselective nucleophilic aromatic substitution (SNAr) is performed with methylamine or methylamino derivatives, favoring substitution at the 6-position due to electronic and steric factors.
- Reaction Conditions:
- Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) , with ACN preferred for scale-up due to lower toxicity and ease of purification.
- Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃) , typically in a molar ratio of 1:1.5 to 1:2 relative to the substrate.
- Temperature: 20°C to 80°C , optimized around 75°C for maximum regioselectivity.
- Time: 12-24 hours under stirring.
Conversion to Methyl 2-Methoxy Derivative
The amino group introduced at the 6-position is methylated or transformed into a methylamino group via methylation with methyl iodide or methyl sulfate, or by direct substitution with methylamine under controlled conditions.
- Reaction Conditions:
- Reagent: Methyl iodide (MeI) or dimethyl sulfate , in the presence of a base such as potassium carbonate .
- Solvent: Acetone or ACN .
- Temperature: Room temperature to 50°C .
- Duration: 6-12 hours .
Oxidation and Functional Group Modifications
Further oxidation of sulfur-containing intermediates (if present) to sulfoxides or sulfones can be performed using m-chloroperbenzoic acid (m-CPBA) , as demonstrated in literature, to facilitate subsequent transformations.
Formation of the Pyridine Carboxylate Core via Suzuki-Miyaura Coupling
Coupling with Boronic Acid Derivatives
The core pyridine ring bearing the methylamino substituent is coupled with a boronic acid or ester derivative, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine-3-carboxylate , via Suzuki-Miyaura cross-coupling.
- Reaction Conditions:
- Catalyst: XPhos Pd G2 (preferred for high activity and scalability).
- Base: K₂CO₃ or Na₂CO₃ .
- Solvent: Dioxane with a small amount of water (ratio 1/40) to promote coupling.
- Temperature: 90°C to 100°C .
- Duration: 12-18 hours .
Note: The use of aqueous-organic solvent mixtures enhances yield and simplifies purification, avoiding the need for chromatography.
Purification
Post-reaction, the mixture undergoes acid-base work-up :
- Acidic extraction with HCl (final pH ~4-5).
- Recrystallization from ethanol or acetone to obtain pure intermediate.
Deprotection and Final Transformation to Hydrochloride Salt
Boc Group Removal and Ester Hydrolysis
The final step involves deprotection of the Boc group and hydrolysis of the methyl ester to generate the free acid, which is then converted to the hydrochloride salt.
- Reaction Conditions:
- Reagent: Hydrochloric acid (HCl) in THF or ethanol .
- Temperature: Room temperature to 50°C .
- Duration: 2-4 hours .
- Work-up: Precipitation of the hydrochloride salt by addition of ether or ethyl acetate .
Salt Formation
The hydrochloride salt of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is isolated by filtration and drying under vacuum, ensuring high stability and purity suitable for pharmaceutical applications.
Data Tables and Material Characterization
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Methylamine / methyl iodide | ACN / acetone | 20-80°C | 12-24h | ~80% | Regioselective substitution at 6-position |
| 2 | Boronic acid ester | Dioxane / water | 90-100°C | 12-18h | >85% | Suzuki-Miyaura coupling |
| 3 | HCl | Ethanol / THF | Room temp | 2-4h | >90% | Deprotection and salt formation |
Research and Source Diversity
- Literature: The synthetic route aligns with methods reported in recent publications, emphasizing regioselectivity and scalability.
- Patents: Patent WO2022078923A1 describes an optimized process avoiding multiple deprotection steps, utilizing direct coupling and one-pot deprotection, which enhances process efficiency.
- Experimental Data: The use of XPhos Pd G2 catalyst and ACN-water mixtures has been validated for high yield and purity, with minimized purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 6-(aminomethyl)nicotinate Hydrochloride (CAS 1072438-56-2)
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.64 g/mol
- Key Features: Contains an aminomethyl group (NH₂-CH₂-) at the 6-position.
- Applications : Used in peptide coupling and as a precursor for bioactive molecules .
Methyl 6-(chloromethyl)pyridine-3-carboxylate Hydrochloride
- Molecular Formula: C₈H₉Cl₂NO₂ (inferred from )
- Molecular Weight : ~222.07 g/mol
- Key Features : Features a chloromethyl group (Cl-CH₂-) at the 6-position.
- Applications : A reactive intermediate for further functionalization (e.g., nucleophilic substitution to introduce amines or thiols) .
- Contrast: The chloromethyl group offers superior leaving-group properties, making it more suitable for covalent modifications than the methylamino-methyl derivative.
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Molecular Formula : C₈H₁₅ClN₂O₂ (inferred from )
- Molecular Weight : 206.67 g/mol
- Key Features: Cyclobutane ring with a methylamino group and carboxylate ester.
- Applications : Used in synthesizing spirocyclic compounds (e.g., LCMS m/z 411 and 658 derivatives) .
- Contrast : The cyclobutane scaffold introduces ring strain, altering conformational flexibility and reactivity compared to the planar pyridine derivative.
Pharmacologically Relevant Analogs
Phenylephrine Hydrochloride (CAS 61-76-7)
- Molecular Formula: C₉H₁₃NO₂·HCl
- Molecular Weight : 203.67 g/mol
- Key Features: Benzene ring with a methylamino-methyl group and hydroxyl substituent.
- Applications : α₁-adrenergic receptor agonist used as a decongestant .
- Contrast : The aromatic benzene core vs. pyridine in the target compound affects electronic properties and target selectivity.
Heterocyclic Derivatives
Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride (CAS 1135226-27-5)
- Molecular Formula : C₁₉H₂₃ClN₂O₃S
- Molecular Weight : 394.9 g/mol
- Key Features: Fused tetrahydrothieno-pyridine ring with benzyl and propionamide groups.
- Applications: Likely investigated for CNS or antimicrobial activity due to the thieno-pyridine scaffold .
- Contrast : Increased complexity and lipophilicity may enhance membrane permeability but reduce synthetic accessibility.
Methyl 6-(aminomethyl)pyridazine-3-carboxylate Hydrochloride (CAS 1688685-39-3)
- Molecular Formula : C₇H₁₀ClN₃O₂
- Molecular Weight : 203.63 g/mol
- Key Features: Pyridazine ring with aminomethyl and carboxylate groups.
- Applications: Potential use in kinase inhibitor synthesis due to pyridazine’s affinity for ATP-binding pockets .
- Contrast : Pyridazine’s electron-deficient nature alters hydrogen-bonding interactions compared to pyridine.
Key Research Findings
- Synthetic Utility: Methylamino-methyl pyridines (e.g., ) are critical for constructing spirocyclic and fused heterocycles via nucleophilic additions or cyclizations .
- Biological Activity: Methylamino groups enhance binding to amine-recognizing targets (e.g., receptors, enzymes), as seen in phenylephrine .
- Solubility and Stability : Hydrochloride salts improve aqueous solubility, facilitating purification and formulation in drug development .
Biological Activity
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C10H13ClN2O2
- Molecular Weight : 232.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound may act as an inhibitor or modulator of various enzymatic pathways, particularly those involved in neurotransmission and inflammatory responses.
Key Mechanistic Insights
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, which could have implications for cancer treatment.
- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits in neurological disorders.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Antifungal Activity
The compound has also shown antifungal properties, particularly against strains such as Candida albicans. The observed MIC values indicate a promising potential for treating fungal infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various bacterial strains, highlighting its potential as an antibiotic agent.
- Cell Line Studies : Research using human cancer cell lines indicated that the compound could induce apoptosis through modulation of cell signaling pathways, suggesting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
